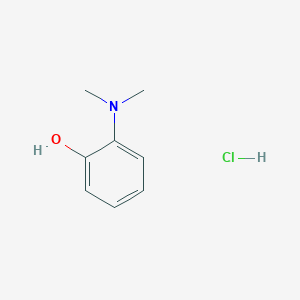

2-(Dimethylamino)phenol hydrochloride

Description

Properties

IUPAC Name |

2-(dimethylamino)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-9(2)7-5-3-4-6-8(7)10;/h3-6,10H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYLHDYBHMLQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2498-23-9 | |

| Record name | Phenol, 2-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with dimethylamine, followed by reduction and subsequent conversion to the hydrochloride salt. The general steps are as follows:

Nitration: 2-nitrophenol is synthesized by nitrating phenol using a mixture of concentrated nitric acid and sulfuric acid.

Amination: The nitro group of 2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Dimethylation: The amino group is then dimethylated using dimethylamine in the presence of a catalyst.

Hydrochloride Formation: The resulting 2-(Dimethylamino)phenol is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products .

Chemical Reactions Analysis

Derivatization in Analytical Chemistry

2-(Dimethylamino)phenol hydrochloride is used as a derivatizing agent for detecting contaminants like monochloropropanediol (MCPD) and glycidol in oils. Key steps include:

-

Reaction Conditions :

-

Alkaline environment (pH >10) for glycidol derivatization.

-

Weak acidic conditions (pH 4–6) for MCPD derivatization.

-

-

Mechanism : Nucleophilic substitution at the phenolic oxygen or dimethylamino group, forming stable adducts detectable via HPLC-MS.

-

Performance :

This method enables sensitive discrimination between glycidol and MCPD in complex matrices like krill oil.

Catalytic and Pharmacological Interactions

While direct catalytic applications are less documented, related dimethylamino-phenol derivatives exhibit:

-

Enzyme Inhibition : DMAC (4-(dimethylamino)phenol hydrochloride) inhibits myeloperoxidase and interacts with muscarinic and opioid receptors , demonstrating antinociceptive effects .

-

Mechanistic Pathway :

-

Protonation of the dimethylamino group enhances solubility and ionic interactions in physiological environments.

-

Stabilization of transient intermediates during receptor binding.

-

Comparative Reaction Pathways

Stability and Reactivity

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

2-(Dimethylamino)phenol hydrochloride has demonstrated various pharmacological properties, making it a candidate for drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

- Antioxidant Properties : The compound has shown the ability to scavenge free radicals in vitro, which may help protect cells from oxidative stress .

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways and signal transduction mechanisms .

2. Industrial Applications

The compound is used in various industrial processes due to its unique properties:

- Dyes and Pigments : It serves as an intermediate in the synthesis of dyes and pigments due to its chromophoric properties .

- Biochemical Assays : As a staining agent, it facilitates the visualization of biological samples in biochemical assays .

- Polymer Production : The compound is utilized in the production of polymers and other industrial chemicals, benefiting from its reactivity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential for further development as antimicrobial agents in clinical settings.

Case Study 2: Antioxidant Activity Analysis

In vitro experiments assessed the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated significant radical scavenging activity, highlighting its potential use in formulations aimed at reducing oxidative stress-related cellular damage.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its role as an analgesic, it may act on the central nervous system by modulating neurotransmitter levels and receptor activity. The dimethylamino group can influence the compound’s binding affinity and selectivity for certain receptors, thereby affecting its pharmacological effects .

Comparison with Similar Compounds

2-[(Dimethylamino)methyl]phenol Hydrochloride (CAS: 25338-54-9)

5-(Dimethylamino)-2-nitrosophenol Hydrochloride (CAS: 5653-80-5)

- Structural Difference: Features a nitroso (-NO) group at the para position relative to the phenol hydroxyl.

- Impact: The nitroso group introduces redox activity, making it suitable for derivatization in analytical chemistry (e.g., detecting glycidol and monochloropropanediols via colorimetric assays) .

- Applications : Employed in food safety testing to quantify contaminants through spectrophotometric methods .

2-Amino-6-methoxyphenol Hydrochloride (CAS: 339531-77-0)

- Structural Difference: Substitutes the dimethylamino group with a primary amine (-NH₂) and adds a methoxy (-OCH₃) group at the 6-position.

- Impact : The methoxy group increases lipophilicity, while the primary amine enhances hydrogen-bonding capacity.

- Applications: Potential use in dye synthesis or as a building block for bioactive molecules .

2-(Dimethylamino)methyl-6-fluorophenol Hydrochloride

p-(Dimethylamino)phenol Hydrochloride

- Structural Difference: Positions the dimethylamino group at the para (4-) rather than ortho (2-) site.

- Impact: Para substitution reduces steric strain, favoring conjugation between the amino and phenol groups.

- Applications : Used as a derivatizing agent for analyzing glycidol and MCPD in food matrices, leveraging its para-substitution for optimal reaction kinetics .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends: Ortho-substituted derivatives (e.g., 2-(dimethylamino)phenol HCl) exhibit higher steric hindrance but greater regioselectivity in electrophilic substitutions compared to para analogs .

- Analytical Utility: Nitroso-containing analogs like 5-(dimethylamino)-2-nitrosophenol HCl enable sensitive detection of glycidol at sub-ppm levels, outperforming non-nitrosylated derivatives in specificity .

Biological Activity

2-(Dimethylamino)phenol hydrochloride, a derivative of phenol, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C8H11NO·HCl

IUPAC Name: 2-(dimethylamino)phenol; hydrochloride

CAS Number: 2498-23-9

The compound features a dimethylamino group attached to the phenolic structure, which influences its chemical reactivity and biological interactions. The synthesis typically involves nitration of phenol, reduction to an amino group, dimethylation, and subsequent formation of the hydrochloride salt.

The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter levels and receptor activity, particularly in the central nervous system. This modulation may contribute to its analgesic properties.

Analgesic Properties

Research indicates that this compound exhibits analgesic effects. It has been studied for its potential use in pain management due to its ability to interact with pain pathways in the nervous system .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which may be beneficial in protecting cells from oxidative stress. This activity is crucial in various pathological conditions, including neurodegenerative diseases.

Study on Analgesic Efficacy

A study published in Cell Chemical Biology highlighted the compound's efficacy as a biochemical probe in pain models. It showed significant antinociceptive effects comparable to other known analgesics without inducing motor impairment .

Antioxidant Studies

In another investigation, this compound was evaluated for its antioxidant capacity using various assays. The results indicated that it effectively scavenged free radicals, suggesting potential applications in therapeutic formulations aimed at reducing oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-Dimethylaminophenol hydrochloride | Para-substituted | Analgesic properties |

| 2-Aminophenol hydrochloride | Lacks dimethylamino | Lesser analgesic effect |

| 2-(Dimethylamino)ethylphenol | Ethyl substitution | Enhanced solubility |

The unique substitution pattern of this compound imparts distinct biological properties compared to similar compounds, enhancing its pharmacological potential.

Safety and Toxicology

While this compound shows promising biological activities, it is essential to consider its safety profile. The compound is classified as corrosive and acutely toxic; therefore, appropriate handling and usage guidelines must be followed in laboratory settings .

Q & A

Q. What established synthetic routes are available for 2-(Dimethylamino)phenol hydrochloride, and which reaction conditions optimize purity?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-aminophenol with dimethylamine in the presence of hydrochloric acid under anhydrous conditions can yield the hydrochloride salt. Solvent choice (e.g., ethanol or dichloromethane) and temperature control (0–5°C) are critical to minimize byproducts like dimethylamino-group oxidation derivatives . Purity optimization involves post-synthesis recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

- NMR : Focus on the dimethylamino proton singlet (δ ~2.8–3.2 ppm) and aromatic protons (δ ~6.5–7.5 ppm).

- IR : Confirm the presence of -OH (broad peak ~3200–3500 cm⁻¹) and tertiary amine (C-N stretch ~1200 cm⁻¹).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for validating stereochemistry .

Q. What storage conditions and handling protocols are recommended to ensure compound stability?

Store in amber glass vials at –20°C under inert gas (argon) to prevent hygroscopic degradation. Use gloveboxes for weighing to avoid atmospheric moisture. Emergency protocols include immediate decontamination with 5% acetic acid for spills, as per GHS guidelines .

Advanced Research Questions

Q. How can discrepancies in reaction yields for this compound synthesis under varying solvent systems be resolved?

Contradictory yield data often arise from solvent polarity effects on intermediate stability. For example, polar aprotic solvents (e.g., DMF) may stabilize charged intermediates but accelerate side reactions. Systematic DOE (Design of Experiments) with variables like solvent dielectric constant and temperature can isolate optimal conditions. Cross-validate results using LC-MS to quantify byproduct formation .

Q. What computational modeling approaches predict the reactivity of this compound in novel catalytic systems?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution around the dimethylamino group, predicting nucleophilic attack sites. Molecular dynamics (MD) simulations assess solvent interactions, guiding solvent selection for catalytic hydrogenation or cross-coupling reactions .

Q. What strategies mitigate interference from dimethylamino-group degradation products during HPLC analysis?

Degradation products (e.g., 2-aminophenol) can co-elute with the target compound. Use ion-pair chromatography (e.g., 0.1% heptafluorobutyric acid in mobile phase) to improve separation. Validate method robustness via forced degradation studies (heat, light, pH stress) and quantify impurities against EP/BP reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.